molecular formula C22H27NO5 B8649391 (S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate CAS No. 69871-79-0

(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate

Cat. No.: B8649391
CAS No.: 69871-79-0
M. Wt: 385.5 g/mol
InChI Key: GPPPVJZIRFVEMC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis and serves as a building block for more complex molecules. The compound is characterized by its white to almost white powder or crystalline form and has a molecular formula of C15H21NO5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate typically involves the protection of the amino and hydroxyl groups of L-serine. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the hydroxyl group using benzyl (Bn). The reaction conditions often involve the use of solvents like methanol and ethanol, and the reactions are carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as acids and bases for deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields L-serine derivatives, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate involves its role as a protected amino acid. The protective groups (Boc and Bn) prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways involved in protein synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-O-benzyl-D-serine
  • Boc-D-Ser(Bzl)-OH
  • O-Benzyl-N-(tert-butoxycarbonyl)-D-serine

Uniqueness

(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate is unique due to its specific protective groups, which provide stability and selectivity during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required .

Properties

CAS No.

69871-79-0

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(16-26-14-17-10-6-4-7-11-17)20(24)27-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,25)/t19-/m0/s1

InChI Key

GPPPVJZIRFVEMC-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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